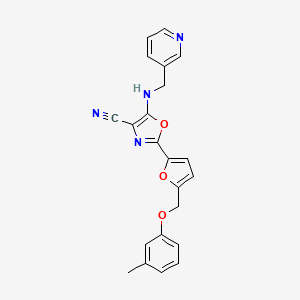

![molecular formula C17H20N4O B2631241 5-(3-methylbutyl)-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895008-25-0](/img/structure/B2631241.png)

5-(3-methylbutyl)-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-(3-Methylbutyl)-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one” is a complex organic molecule. It belongs to the class of pyrazolo[3,4-d]pyrimidines, which are nitrogen-containing heterocyclic compounds . These compounds are considered as privileged core skeletons in biologically active compounds and are bioisosteres of natural purines .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves a one-flask synthetic method where 5-aminopyrazoles are reacted with N,N-substituted amides in the presence of PBr3. Hexamethyldisilazane is then added to perform heterocyclization to produce the corresponding pyrazolo[3,4-d]pyrimidines . The reaction intermediates were found to be the chemical equivalents of 4-(iminomethyl)-1,3-diphenyl-1H-pyrazol-5-yl)formamidines .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidines are complex and can involve various steps. For instance, the thiomethyl group of a related compound was oxidized using m-chloroperbenzoic acid in anhydrous CHCl3 at room temperature. Subsequently, the sulfone group of the derivative was displaced by 1-butanol in the presence of diethanolamine and dimethyl sulfoxide (DMSO) to afford the final compound .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines can vary depending on the specific compound. For instance, the 1H-NMR spectra of a related compound showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Aplicaciones Científicas De Investigación

Synthesis and Catalysis

Pyrazolopyrimidines, including structures similar to the specified compound, are key precursors for medicinal and pharmaceutical industries because of their broad synthetic applications and bioavailability. Recent investigations focus on synthetic pathways for developing substituted pyrazolo[3,4-d]pyrimidine derivatives through one-pot multicomponent reactions using diverse catalysts. These synthetic approaches offer a foundation for developing lead molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).

Medicinal Chemistry

Pyrazolo[3,4-d]pyrimidine scaffolds have been extensively studied for their medicinal properties. They serve as a building block for drug-like candidates displaying a wide range of medicinal properties such as anticancer, anti-infectious, anti-inflammatory, and CNS agents. The structure-activity relationship (SAR) studies of these scaffolds have attracted significant attention, indicating room for further exploration in drug development (Cherukupalli et al., 2017).

Antimicrobial Activity

Research on pyrazole clubbed/fused pyrimidine derivatives has demonstrated their potential in antimicrobial potency. Synthetic approaches and structural modifications, such as ring variation and substitution, have been explored to enhance their effectiveness as antimicrobials. These studies underline the importance of pyrazolo[3,4-d]pyrimidines in the development of new antimicrobial agents (Trivedi, Joshi, & Patel, 2022).

Anticancer Research

Pyrazoline derivatives, closely related to pyrazolo[3,4-d]pyrimidines, have shown significant biological effects, including anticancer activity. The exploration of pyrazoline derivatives for anticancer applications has been a focus of recent patent literature, highlighting the scaffold's versatility and potential in cancer treatment (Ray et al., 2022).

Mecanismo De Acción

While the specific mechanism of action for “5-(3-Methylbutyl)-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one” is not available, related pyrazolo[3,4-d]pyrimidines have been found to inhibit CDK2, a cyclin-dependent kinase that is a key component for cell proliferation . This makes them potential targets for cancer treatment .

Direcciones Futuras

Pyrazolo[3,4-d]pyrimidines have shown promising pharmacological properties, including antiviral, antimicrobial, antitumor, and anti-inflammatory activities . Therefore, future research could focus on exploring these properties further and developing new therapeutic applications for these compounds .

Propiedades

IUPAC Name |

5-(3-methylbutyl)-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-12(2)8-9-20-11-18-16-14(17(20)22)10-19-21(16)15-7-5-4-6-13(15)3/h4-7,10-12H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVZTAMLMINURM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-methoxyphenyl)ethyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2631164.png)

![N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2631165.png)

![2-Acetamido-N-[(4-tert-butylphenyl)-cyanomethyl]propanamide](/img/structure/B2631168.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2631170.png)

![1,3,6-trimethyl-5-((pyridin-3-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2631172.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2631176.png)

![2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B2631178.png)